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molecular formula C7H5IO3 B103322 2-Hydroxy-4-iodobenzoic acid CAS No. 16870-28-3

2-Hydroxy-4-iodobenzoic acid

Cat. No. B103322
M. Wt: 264.02 g/mol
InChI Key: UQOZVZTUJNRMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816542B2

Procedure details

A sample of 4-amino-2-hydroxysalicylic acid (10 g, 65.3 mmol) is charged to a 2 liter Erlenmeyer flask equipped with a large stir bar, cooled in an ice/water bath and treated with concentrated sulfuric acid (20 mL) and enough water to make a free flowing suspension (˜50 mL). After stirring for 20 minutes, the reaction is treated with a solution of sodium nitrite (4.55 g, 66.0 mmol) in water (20 mL) over the course of 10 minutes. After stirring an additional 3 minutes, the reaction is treated with a solution of potassium iodide (16.9 g, 101 mmol) in water (30 mL) over the course of 15 minutes. The cooling bath is removed and the reaction is carefully monitored and stirred as it generates a significant amount of nitrogen gas. After the reaction subsides, it is briefly heated to 70° C. after which it is allowed to cool to room temperature and sit overnight. The resulting solid is collected by filtration, washed with water and dried to give crude 2-hydroxy-4-iodo-benzoic acid that is used in the next reaction without further purification: ESMS m/z 265.0 (M+H+).
Name
4-amino-2-hydroxysalicylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
suspension
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.55 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
16.9 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][CH:5]([C:6]([OH:8])=[O:7])[C:4]([OH:12])(O)[CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:22].[K+]>O>[OH:12][C:4]1[CH:3]=[C:2]([I:22])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:2.3,4.5|

Inputs

Step One
Name
4-amino-2-hydroxysalicylic acid
Quantity
10 g
Type
reactant
Smiles
NC1=CC(C(C(=O)O)C=C1)(O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
suspension
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
4.55 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
16.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a large stir bar
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
After stirring an additional 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
STIRRING
Type
STIRRING
Details
stirred as it
CUSTOM
Type
CUSTOM
Details
After the reaction subsides, it
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
sit overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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